1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole

Medicinal Chemistry Structure-Activity Relationships Molecular Recognition

1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole (CAS 957311-94-3) is a synthetic small molecule belonging to the N-sulfonyl pyrazole class, characterized by a 3-methylpyrazole core linked via a sulfonyl bridge to a 2,5-dimethoxyphenyl ring. Its molecular formula is C₁₂H₁₄N₂O₄S with a molecular weight of 282.32 g/mol.

Molecular Formula C12H14N2O4S
Molecular Weight 282.32g/mol
CAS No. 957311-94-3
Cat. No. B345096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole
CAS957311-94-3
Molecular FormulaC12H14N2O4S
Molecular Weight282.32g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC
InChIInChI=1S/C12H14N2O4S/c1-9-6-7-14(13-9)19(15,16)12-8-10(17-2)4-5-11(12)18-3/h4-8H,1-3H3
InChIKeyPQIKGKCABNVHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 [ug/mL]

1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole (CAS 957311-94-3): Chemical Identity, Class, and Procurement Context


1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole (CAS 957311-94-3) is a synthetic small molecule belonging to the N-sulfonyl pyrazole class, characterized by a 3-methylpyrazole core linked via a sulfonyl bridge to a 2,5-dimethoxyphenyl ring [1]. Its molecular formula is C₁₂H₁₄N₂O₄S with a molecular weight of 282.32 g/mol [1]. The compound is listed in PubChem (CID 1085562) and the EPA DSSTox database (DTXSID401332381), and is available from multiple chemical vendors as a research-grade building block [1][2]. The N-sulfonyl pyrazole scaffold is recognized in medicinal chemistry for its capacity to engage diverse biological targets, with sulfonylphenylpyrazole congeners exemplified as COX-2 inhibitors in patent literature [3]. Critically, this specific compound currently lacks published peer-reviewed biological activity data, bioassay results, or direct patent exemplification; its differentiation from close structural analogs is therefore grounded in structural, physicochemical, and class-level inferences rather than head-to-head potency comparisons.

Why 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole Cannot Be Assumed Interchangeable with In-Class N-Sulfonyl Pyrazole Analogs


Within the N-sulfonyl pyrazole class, even single-atom or single-substituent variations produce measurable differences in physicochemical properties and, where data exist, biological target engagement [1]. The 2,5-dimethoxy substitution pattern on the phenyl ring generates a distinct electronic distribution compared to the 3,4-dimethoxy isomer, altering the electron density at the sulfonyl sulfur and consequently affecting hydrogen-bond acceptor strength and molecular recognition [1]. The presence of a single methyl group at the pyrazole 3-position—versus the fully unsubstituted analog (CAS 702651-22-7) or the 3,5-dimethyl analog (CAS 328277-17-4)—modulates both steric hindrance near the sulfonyl linkage and computed lipophilicity (XLogP3 = 1.8 for the target vs. an estimated ~1.3 for the des-methyl analog) [1]. The 4-bromo analog (CAS 944785-40-4) introduces a heavy halogen that increases molecular weight by ~28% (to 361.21 g/mol), substantially alters LogP, and provides a cross-coupling handle absent in the target compound . These differences are sufficient to preclude generic interchangeability in screening libraries, SAR campaigns, or synthetic route planning without experimental verification.

Quantitative Differential Evidence: 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole vs. Closest Structural Analogs


2,5-Dimethoxy vs. 3,4-Dimethoxy Phenyl Substitution: Regioisomeric Differentiation in Electronic and Steric Parameters

The target compound bears a 2,5-dimethoxyphenyl group, in contrast to the 3,4-dimethoxyphenyl isomer (e.g., 1-[(3,4-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole, CAS not individually confirmed but represented in patent literature). The 2,5-substitution pattern places one methoxy group ortho to the sulfonyl linkage, creating a steric and electronic environment absent in the 3,4-isomer where both methoxy groups are meta and para to the sulfonyl [1]. This regioisomeric difference is expected to alter the preferred torsional angle between the phenyl ring and the sulfonyl group, affecting both the three-dimensional shape presented to biological targets and the electron-withdrawing character of the aryl ring [1]. While direct comparative bioactivity data for this specific compound pair are not published, medicinal chemistry precedent establishes that dimethoxy regioisomerism in sulfonyl-containing bioactive molecules routinely produces order-of-magnitude differences in target affinity [2].

Medicinal Chemistry Structure-Activity Relationships Molecular Recognition

3-Methyl vs. Unsubstituted Pyrazole: Impact on Lipophilicity and Steric Profile

The target compound contains a single methyl substituent at the pyrazole 3-position, distinguishing it from the fully unsubstituted analog 1-(2,5-dimethoxyphenyl)sulfonylpyrazole (CAS 702651-22-7, MW 268.29) [1]. PubChem-computed XLogP3 for the target compound is 1.8, while the des-methyl analog's XLogP3 is estimated at approximately 1.3 (based on the contribution of a methyl group to computed logP of ~0.5 units) [1]. Molecular weight increases from 268.29 to 282.32 g/mol (+5.2%), and the number of rotatable bonds remains unchanged at 4 [1]. The methyl group introduces steric bulk proximal to the sulfonyl linkage (N1 position of pyrazole), which may influence the conformational preference around the S-N bond and restrict accessible dihedral angles compared to the unsubstituted analog [1].

Physicochemical Profiling Drug-likeness Lead Optimization

3-Methyl vs. 3,5-Dimethyl Pyrazole: Differential Steric Bulk and Screening Profile Implications

The target compound bears a mono-methyl substitution at the pyrazole 3-position, in contrast to the 3,5-dimethyl analog 1-(2,5-dimethoxyphenyl)sulfonyl-3,5-dimethylpyrazole (CAS 328277-17-4, MW 296.34) . The additional 5-methyl group in the comparator increases molecular weight by 14.02 g/mol (+5.0%) and introduces extra steric bulk on the opposite side of the pyrazole ring, potentially restricting binding poses that require an unobstructed pyrazole C5 position . Screening data deposited on Chemsrc for the 3,5-dimethyl analog (CAS 328277-17-4) show measured bioactivity in multiple assays from the NIH Molecular Libraries program: mu-type opioid receptor activation at 9.3 μM, ADAM17 inhibition at 6.95 μM, and HepG2 cytotoxicity profiling, indicating this scaffold engages diverse target classes . No comparable public screening data are available for the target 3-monomethyl compound, meaning these activity profiles cannot be assumed transferable .

Chemical Library Design Screening Selectivity

Absence of 4-Bromo Substituent: Molecular Weight, Lipophilicity, and Synthetic Utility Trade-offs

The target compound lacks the bromine atom present in 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole (CAS 944785-40-4, MW 361.21 g/mol) . The 4-bromo analog carries a molecular weight 78.89 g/mol higher (+28.0%) due to the heavy halogen, with substantially increased computed lipophilicity (estimated XLogP3 > 2.5 vs. 1.8 for the target) . The bromine atom serves as a synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig), enabling rapid diversification for SAR exploration . The target compound's lack of this reactive site makes it less suitable as a diversification intermediate but offers advantages in fragment-based screening where lower molecular weight and reduced halogen content are preferred .

Synthetic Chemistry Fragment-based Design Cross-coupling

BindingDB Profiling of a Structurally Proximal Analog: T-Type Calcium Channel Activity as a Class-Level Reference Point

BindingDB entry BDBM76984 records screening data for 1-(2,5-dimethyl-4-propoxyphenyl)sulfonyl-3-methylpyrazole, a close analog of the target compound differing only in the aryl substitution (2,5-dimethyl-4-propoxy vs. 2,5-dimethoxy) [1]. This analog demonstrated an EC₅₀ of 5.47 μM (5.47E+3 nM) against the human voltage-dependent T-type calcium channel subunit alpha-1H (Cav3.2) in a screening assay conducted at the Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters [1]. This finding establishes that the 3-methyl-N-sulfonyl pyrazole scaffold is competent to engage ion channel targets at low micromolar concentrations. Whether the 2,5-dimethoxy substitution in the target compound preserves, enhances, or diminishes this activity relative to the 2,5-dimethyl-4-propoxy analog has not been experimentally determined [1].

Ion Channel Pharmacology CNS Drug Discovery Binding Affinity

Computed Drug-Likeness Profile: 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole vs. N-Sulfonyl Pyrazole Class Averages

The target compound's computed physicochemical profile (XLogP3 = 1.8, MW = 282.32, HBD = 0, HBA = 5, rotatable bonds = 4, TPSA estimated ~79 Ų) places it within favorable drug-like property space, satisfying Lipinski's Rule of Five and the more stringent fragment-based lead-likeness criteria (MW < 300, cLogP ≤ 3) [1]. Compared to the broader N-sulfonyl pyrazole patent class exemplified in US6472416 (where representative COX-2 inhibitors such as celecoxib have MW 381.37 and cLogP 3.5), the target compound is significantly smaller and less lipophilic [1][2]. With zero hydrogen bond donors versus five acceptors, the compound is expected to exhibit moderate aqueous solubility and permeability dominated by passive transcellular diffusion [1].

Drug-likeness ADME Prediction Fragment Library Design

Recommended Application Scenarios for 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole Based on Differential Evidence


Fragment-Based Lead Discovery Libraries Requiring Low-Molecular-Weight N-Sulfonyl Pyrazole Cores

The compound's MW of 282.32 g/mol and computed XLogP3 of 1.8 position it within fragment-lead-like property space (MW < 300, cLogP ≤ 3), distinguishing it from larger sulfonylphenylpyrazole drugs such as celecoxib (MW 381.37) [1]. Its 2,5-dimethoxy substitution and single 3-methyl group on pyrazole minimize unnecessary steric bulk, making it suitable as a core scaffold in fragment-based screening libraries where low molecular complexity facilitates subsequent structure-guided optimization. Unlike the 4-bromo analog (CAS 944785-40-4), the absence of a halogen eliminates potential non-specific reactivity concerns in fragment screens .

Synthetic Building Block for N-Sulfonyl Pyrazole SAR Exploration via Late-Stage Functionalization

The compound serves as a versatile intermediate for structure-activity relationship (SAR) studies on the N-sulfonyl pyrazole scaffold. The 2,5-dimethoxyphenyl ring presents two methoxy groups as potential sites for demethylation and subsequent O-alkylation to probe hydrogen-bond acceptor requirements [1]. Compared to the unsubstituted pyrazole analog (CAS 702651-22-7), the 3-methyl group provides a fixed reference point for assessing the steric tolerance of the pyrazole moiety toward biological targets. The compound is complementary (not interchangeable) with the 3,5-dimethyl analog (CAS 328277-17-4) which offers an additional methylation site for SAR expansion .

Ion Channel Target Screening Informed by Class-Level Cav3.2 Activity of a Structurally Proximal Analog

BindingDB data for the closely related analog 1-(2,5-dimethyl-4-propoxyphenyl)sulfonyl-3-methylpyrazole (BDBM76984) demonstrate EC₅₀ = 5.47 μM against the human T-type calcium channel Cav3.2 [1]. This class-level evidence supports including the target compound in panels screening for ion channel modulation, particularly voltage-gated calcium channels implicated in pain, epilepsy, and cardiac arrhythmias. The 2,5-dimethoxy substitution in the target compound, in place of the 2,5-dimethyl-4-propoxy pattern of the validated analog, provides a structurally distinct probe to assess the aryl substitution requirements for Cav3.2 engagement [1].

Physicochemical Profiling and Solubility Optimization Studies on the N-Sulfonyl Pyrazole Scaffold

With an XLogP3 of 1.8, zero hydrogen bond donors, and five hydrogen bond acceptors (PubChem computed), this compound falls in a favorable range for solubility and permeability assessment [1]. The 2,5-dimethoxy pattern provides a defined electronic profile (ortho/para electron-donating) that can be compared systematically with the 3,4-dimethoxy isomer to quantify the impact of methoxy positional isomerism on solubility, logD, and permeability across Caco-2 or PAMPA models. This compound's lack of published solubility data also makes it a suitable subject for in-house determination of kinetic and thermodynamic solubility to benchmark the N-sulfonyl pyrazole class [1].

Quote Request

Request a Quote for 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.